molecular formula C16H35NO6P2 B3820605 2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine

2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine

Cat. No.: B3820605
M. Wt: 399.40 g/mol
InChI Key: HABLCYWCUOZMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes two di(propan-2-yloxy)phosphoryl groups attached to a dimethylethenamine backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of di(propan-2-yloxy)phosphoryl chloride with N,N-dimethylethenamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using advanced analytical techniques, such as gas chromatography and mass spectrometry, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the di(propan-2-yloxy)phosphoryl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s phosphoryl groups can interact with biological molecules, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which imparts unique chemical properties and makes it valuable for a wide range of applications.

Properties

IUPAC Name

2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO6P2/c1-12(2)20-24(18,21-13(3)4)16(11-17(9)10)25(19,22-14(5)6)23-15(7)8/h11-15H,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLCYWCUOZMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(=CN(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
Reactant of Route 2
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
Reactant of Route 3
Reactant of Route 3
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
Reactant of Route 4
Reactant of Route 4
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
Reactant of Route 5
Reactant of Route 5
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine
Reactant of Route 6
2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.